molecular formula C11H13ClN2O2 B1646804 (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1016680-50-4

(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No. B1646804
CAS RN: 1016680-50-4
M. Wt: 240.68 g/mol
InChI Key: UGQFVBMSGHKLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse studies in fields like medicinal chemistry, drug discovery, and organic synthesis. It has a molecular weight of 240.69 and a molecular formula of C11H13ClN2O2 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring and a piperidine ring, which are connected by a methanone group . The presence of these functional groups allows for diverse chemical reactions and interactions.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that compounds with similar structures exhibit a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 240.69 and a molecular formula of C11H13ClN2O2 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : The crystal structure of an adduct comprising hydroxypiperidin and piperidin substituents on a common component has been studied, revealing significant dihedral angles between the benzene ring and two piperidine rings. Intermolecular hydrogen bonding leads to the formation of chains, suggesting potential for molecular engineering and design in materials science (Revathi et al., 2015).
  • Synthesis of Pyridine Derivatives : Research into the synthesis and antimicrobial activity of new pyridine derivatives has been conducted, demonstrating the preparation of compounds with potential applications in medicinal chemistry and drug development (Patel et al., 2011).

Potential Applications

  • Nonlinear Optical (NLO) Properties : The synthesis and characterization of a piperidine derivative revealed its potential for nonlinear optical applications. The compound shows good transparency in the visible region and significant second harmonic generation efficiency, indicating its suitability for device applications in optoelectronics (Revathi et al., 2018).
  • Antimicrobial Activity : Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These complexes exhibit significant antibacterial activities, suggesting their potential as drug candidates (Singh et al., 2016).

Molecular Docking and Hirshfeld Surface Analysis

  • Molecular Docking Studies : Structural and molecular docking studies of synthesized compounds have provided insights into their potential interactions with biological targets. These studies can inform the development of new therapeutic agents by identifying compounds with favorable interactions with specific proteins (Lakshminarayana et al., 2018).

properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5,8,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQFVBMSGHKLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.